6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-19-9-8-15(13-6-4-5-7-14(13)19)23(26)22-17-11-21(31-3)20(30-2)10-16(17)18(12-25-22)24(27)28/h4-12H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACATOAVCIDEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=NC=C(C4=CC(=C(C=C43)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Naphthalene Carbonyl Moiety: The naphthalene carbonyl group can be introduced via Friedel-Crafts acylation, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects due to its structural similarity to known bioactive isoquinoline derivatives. Isoquinolines are recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Case Studies:
- A study indicated that isoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid may possess similar properties .
- Another research highlighted the potential of isoquinoline derivatives in treating neurodegenerative diseases by modulating neurotransmitter systems .
Agricultural Applications
This compound has also been investigated for its role in plant protection and pest management. Its efficacy as a botanical pesticide is particularly noteworthy.
Case Studies:
- Research has shown that compounds with isoquinoline structures can act as natural pesticides by disrupting the life cycle of pests such as aphids and whiteflies .
- The compound's application in integrated pest management systems has been proposed, focusing on its ability to reduce reliance on synthetic pesticides while maintaining crop yields .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s distinct activity profile arises from its unique substitution pattern. Key structural analogs and their differences include:
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to ester or alkyl-substituted analogs (e.g., 6d ).
Commercial Availability
- The target compound is listed with one supplier, while analogs like 6,7-dimethoxy-1-(4-methoxyphenyl)-tetrahydroisoquinoline have two suppliers, reflecting differing demand or synthesis complexity .
Key Research Findings and Implications
Biological Activity
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid (DMNCA) is a synthetic compound derived from isoquinoline structures, which are known for their diverse biological activities. This article explores the biological activity of DMNCA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₈H₁₉NO₄
- Molecular Weight: 317.35 g/mol
- CAS Number: 851331-58-3
Biological Activity Overview
Research indicates that DMNCA exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial effects.
Anticancer Activity
DMNCA has shown significant antiproliferative effects against several cancer cell lines. In a study evaluating its efficacy against hepatocellular carcinoma (HCC), DMNCA demonstrated the ability to:
- Inhibit cell proliferation in vitro.
- Restore normal liver tissue architecture in vivo, as evidenced by histopathological examinations.
- Alter metabolic profiles associated with HCC, suggesting a potential role in metabolic modulation during cancer therapy .
Table 1: Summary of Anticancer Effects of DMNCA
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HCC | 12.5 | Induction of apoptosis | |
| HepG2 | 15.0 | Metabolic alteration | |
| K562 | 0.96 | P-glycoprotein inhibition |
Antimicrobial Activity
DMNCA has also been evaluated for its antimicrobial properties. It has been reported to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria. This inhibition is crucial as it may restore the efficacy of beta-lactam antibiotics against resistant strains .
The mechanisms underlying the biological activities of DMNCA are multifaceted:
- Apoptosis Induction: DMNCA triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Metabolic Modulation: It alters metabolic pathways in cancer cells, potentially reversing cancer-induced metabolic dysregulation.
- Enzyme Inhibition: The compound inhibits key enzymes involved in drug resistance mechanisms, enhancing the effectiveness of existing antibiotics.
Study on Hepatocellular Carcinoma
In a controlled study involving diethylnitrosamine-induced HCC in rats:
- Rats treated with DMNCA showed a significant reduction in tumor size and improved liver function markers compared to control groups.
- Histopathological analysis revealed restored liver architecture and reduced necrosis .
Study on Drug Resistance
A series of derivatives based on DMNCA were synthesized and tested for their ability to reverse multidrug resistance in K562 cells:
Q & A
Q. What are the optimal synthetic routes for preparing 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid, and how can reaction yields be improved?
- Methodological Answer: Synthesis typically involves multi-step reactions under inert atmospheres (e.g., argon) using anhydrous solvents like dichloromethane or THF. Key steps include Friedel-Crafts acylation for the naphthalene-carbonyl linkage and Suzuki-Miyaura coupling for isoquinoline functionalization . Yield optimization may require temperature control (e.g., reflux conditions), stoichiometric adjustments of coupling agents (e.g., Pd catalysts), and purification via column chromatography or preparative TLC . Monitoring intermediates with IR and NMR (¹H/¹³C) ensures structural fidelity at each stage .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer: Comprehensive characterization includes:
- Spectroscopy: ¹H/¹³C NMR for functional group analysis (e.g., methoxy peaks at δ 3.8–4.0 ppm; carboxylic acid protons at δ 12–14 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography: HPLC with a C18 column and mobile phases adjusted to pH 5.5 using phosphate buffers for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer: Contradictions may arise from assay variability (e.g., cell-line specificity, concentration ranges) or structural analogs with subtle functional group differences. To address this:
- Systematic Meta-Analysis: Compare datasets using standardized metrics (e.g., IC50 values) and control for variables like solvent effects (DMSO vs. aqueous buffers) .
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., varying methoxy positions) to isolate bioactive moieties .
- Longitudinal Studies: Monitor temporal effects, as short-term assays may miss toxicity or efficacy shifts observed in chronic exposure models .
Q. What strategies are effective for studying the compound’s stereochemical outcomes and diastereomer formation during synthesis?
- Methodological Answer: Stereochemical control requires:
- Chiral Auxiliaries: Use enantiopure starting materials or catalysts (e.g., Pd with chiral ligands) to direct asymmetric synthesis .
- NOESY NMR: Detect spatial proximity of protons to infer relative configurations .
- X-ray Crystallography: Resolve absolute stereochemistry for crystalline intermediates .
Q. How can computational modeling complement experimental data in predicting the compound’s biological targets?
- Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) based on 3D structures derived from DFT calculations .
- Machine Learning: Train models on datasets of structurally related compounds (e.g., quinoline derivatives) to predict ADMET properties or off-target interactions .
- Validation: Cross-check in silico predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Data Contradiction & Reproducibility
Q. What experimental design principles minimize variability in bioactivity studies?
- Methodological Answer:
- Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) with matched cell passage numbers and serum-free conditions .
- Blinded Analysis: Use third-party labs for independent replication to reduce observer bias .
- Negative Controls: Include structurally inert analogs (e.g., methylated derivatives) to distinguish target-specific effects .
Q. How should researchers address discrepancies in solubility and stability data across studies?
- Methodological Answer:
- Solubility Profiling: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS at pH 7.4) .
- Forced Degradation Studies: Expose the compound to stress conditions (UV light, 40°C/75% RH) and monitor decomposition via LC-MS .
- Cryopreservation: Store aliquots at -80°C under nitrogen to prevent hydrolytic degradation of the carboxylic acid moiety .
Analytical & Technical Challenges
Q. What advanced techniques are recommended for quantifying trace impurities in the compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
